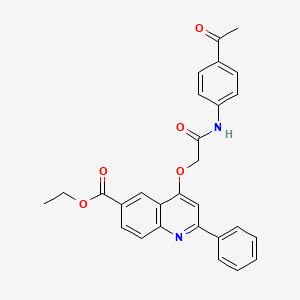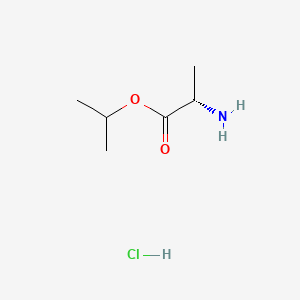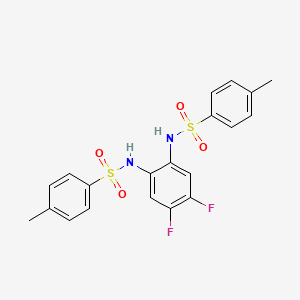
N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Corrosion Inhibition in Mild Steel
Research by Singh and Quraishi (2016) explored the use of N,N'-(4,5-Difluoro-1,2-phenylene)bis(4-methylbenzenesulfonamide) as a corrosion inhibitor for mild steel in acidic environments. Their findings suggested that compounds like this can significantly enhance the corrosion resistance of mild steel, with applications in industries like oil well acidization and steel pickling (Singh & Quraishi, 2016).
Synthesis and Polymerization
Fischer, Millan, and Ritter (2013) conducted research on the synthesis of related compounds, focusing on their applications in aqueous solutions and further chemical reactions. Their work contributes to the understanding of the chemical properties and potential applications of these compounds in polymer sciences (Fischer, Millan, & Ritter, 2013).
Fluorescent Material Development
Neilson, Budy, Ballato, and Smith (2008) investigated the development of highly fluorescent materials involving similar compounds. This research has implications for the creation of new materials with specific optical properties, useful in various technological applications (Neilson, Budy, Ballato, & Smith, 2008).
Polymer Electrolyte Membrane Fuel Cells
Fujimoto, Hickner, Cornelius, and Loy (2005) synthesized polyelectrolytes based on poly(phenylene) using a similar process. Their research is particularly relevant in the development of materials for polymer electrolyte membrane fuel cells, highlighting the material's high proton conductivity and thermal stability (Fujimoto, Hickner, Cornelius, & Loy, 2005).
Catalysis in Ethylene Oligomerization
Mote, Gaikwad, Khopade, Gonnade, and Chikkali (2021) researched the use of phosphine-sulfonamide-derived palladium complexes in ethylene oligomerization. This demonstrates the compound's potential role in catalyst design and industrial applications (Mote, Gaikwad, Khopade, Gonnade, & Chikkali, 2021).
特性
IUPAC Name |
N-[4,5-difluoro-2-[(4-methylphenyl)sulfonylamino]phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-13-3-7-15(8-4-13)29(25,26)23-19-11-17(21)18(22)12-20(19)24-30(27,28)16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDAVJRLOHQADX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione](/img/structure/B3007600.png)
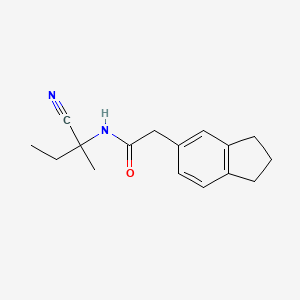
![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)
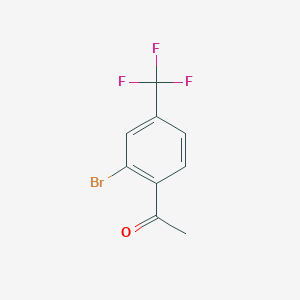

![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)
![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(4-nitrophenyl)methoxy]pyran-4-one](/img/structure/B3007609.png)

![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)
![2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B3007619.png)
